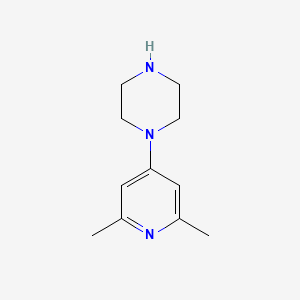

1-(2,6-Dimethylpyridin-4-yl)piperazine

Description

Properties

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCANMDDAARPKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650820 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166954-07-0 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis is approached through a two-step sequence, commencing with the preparation of the key intermediate, 4-chloro-2,6-dimethylpyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine. This guide provides a thorough examination of the underlying chemical principles, detailed experimental protocols, and in-depth characterization of the target compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both practical instruction and theoretical insight to enable successful and reproducible synthesis.

Introduction: The Significance of the Pyridylpiperazine Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When coupled with a pyridine ring, the resulting pyridylpiperazine core structure offers a versatile platform for interacting with a multitude of biological targets. Specifically, the 1-(2,6-Dimethylpyridin-4-yl)piperazine scaffold holds significant potential for the development of novel therapeutics, including but not limited to kinase inhibitors and agents targeting the central nervous system.[2][3] The dimethyl substitution on the pyridine ring can influence the molecule's steric and electronic properties, potentially enhancing target specificity and metabolic stability.

This guide focuses on a reliable and scalable synthetic route to this important molecule, emphasizing the rationale behind the chosen synthetic strategy and providing detailed, actionable protocols.

Strategic Overview of the Synthesis

The synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine is most effectively achieved through a two-step process. The first step involves the synthesis of the key electrophilic precursor, 4-chloro-2,6-dimethylpyridine. The second, and final, step is the nucleophilic aromatic substitution (SNAr) reaction of this chlorinated pyridine with piperazine to yield the desired product.

Caption: Overall synthetic strategy for 1-(2,6-Dimethylpyridin-4-yl)piperazine.

This approach is favored due to the ready availability of the starting materials and the generally high efficiency of SNAr reactions on electron-deficient pyridine rings. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the C4 position, making the displacement of the chloro substituent by piperazine a thermodynamically and kinetically favorable process.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,6-dimethylpyridine

Principle: The conversion of 2,6-dimethylpyridin-4-ol (also known as 4-hydroxy-2,6-lutidine) to 4-chloro-2,6-dimethylpyridine is a classic example of a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2,6-dimethylpyridin-4-ol (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (3-5 equivalents) to the flask via the dropping funnel. The addition should be performed in an ice bath to control the initial exothermic reaction.

-

Reaction Conditions: After the addition is complete, slowly heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-chloro-2,6-dimethylpyridine as a solid.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents |

| 2,6-Dimethylpyridin-4-ol | 123.15 g/mol | 1 | 1 |

| Phosphorus Oxychloride | 153.33 g/mol | 3-5 | 3-5 |

| Dichloromethane | 84.93 g/mol | - | - |

| Sodium Bicarbonate | 84.01 g/mol | - | - |

Step 2: Synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electron-deficient C4 carbon of the pyridine ring and displacing the chloride leaving group. The use of an excess of piperazine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base can be added.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2,6-dimethylpyridine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: Add piperazine (2-3 equivalents) to the solution. The use of an excess of piperazine is recommended to drive the reaction to completion and to act as a base.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction and Washing: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and any inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield 1-(2,6-Dimethylpyridin-4-yl)piperazine as a solid.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents |

| 4-Chloro-2,6-dimethylpyridine | 141.60 g/mol | 1 | 1 |

| Piperazine | 86.14 g/mol | 2-3 | 2-3 |

| Acetonitrile | 41.05 g/mol | - | - |

| Dichloromethane | 84.93 g/mol | - | - |

Characterization Data

The successful synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine should be confirmed by a suite of analytical techniques.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₁₇N₃

-

Molecular Weight: 191.28 g/mol

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show singlets for the two methyl groups on the pyridine ring, a singlet for the two equivalent aromatic protons on the pyridine ring, and two sets of triplets for the methylene protons of the piperazine ring, along with a broad singlet for the N-H proton of the piperazine.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show distinct signals for the methyl carbons, the aromatic carbons of the pyridine ring (with different chemical shifts for the substituted and unsubstituted carbons), and the methylene carbons of the piperazine ring.

Mechanistic Insights

The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds through a two-step addition-elimination pathway.

Caption: The addition-elimination mechanism of the SNAr reaction.

-

Nucleophilic Attack: The nucleophilic nitrogen of piperazine attacks the C4 position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Loss of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

The rate of this reaction is influenced by the nature of the leaving group (with better leaving groups increasing the rate) and the electron-withdrawing character of the aromatic ring.

Conclusion

This guide has presented a detailed and practical approach for the synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine. By following the outlined two-step procedure, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The provided protocols are designed to be clear and reproducible, and the discussion of the underlying chemical principles offers a deeper understanding of the synthetic strategy. The successful synthesis and characterization of this pyridylpiperazine derivative will enable its exploration in various therapeutic areas, contributing to the advancement of medicinal chemistry.

References

Sources

- 1. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2415462-25-6|4-(2-Methyl-6-(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 4. 5294-61-1 CAS MSDS (N-(2,6-Diphenylmethyl)-1-piperazine acetylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 1-(2,6-Dimethylpyridin-4-yl)piperazine

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 1-(2,6-Dimethylpyridin-4-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The structure of this molecule, featuring a piperazine ring appended to a dimethyl-substituted pyridine core, presents a unique scaffold for the exploration of novel chemical entities with potential therapeutic applications.

Core Chemical and Physical Properties

1-(2,6-Dimethylpyridin-4-yl)piperazine is a solid at room temperature with the molecular formula C₁₁H₁₇N₃ and a molecular weight of approximately 191.27 g/mol .[1][2] Its structure combines the features of a tertiary amine within the piperazine ring and a pyridine ring, influencing its basicity and reactivity.

Table 1: Physicochemical Properties of 1-(2,6-Dimethylpyridin-4-yl)piperazine

| Property | Value | Source(s) |

| CAS Number | 166954-07-0 | [2][3] |

| Molecular Formula | C₁₁H₁₇N₃ | [1][2] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 354.6 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 168.3 °C | [1] |

| Density (Predicted) | 1.042 g/cm³ | [1] |

| LogP (Predicted) | 1.50 | [1] |

Basicity and pKa

The basicity of 1-(2,6-Dimethylpyridin-4-yl)piperazine is a critical parameter influencing its behavior in physiological environments and its suitability for various chemical reactions. The molecule possesses three nitrogen atoms, each with the potential for protonation. The piperazine moiety contains two amine groups, one of which is secondary and the other tertiary, attached to the pyridine ring. The pyridine nitrogen is generally less basic than the aliphatic amines of the piperazine ring.

Solubility Profile

The solubility of 1-(2,6-Dimethylpyridin-4-yl)piperazine is a key consideration for its application in both synthetic chemistry and biological assays. As a general principle, piperazine and its simple derivatives exhibit good solubility in water and polar organic solvents like ethanol and methanol.[4] However, the introduction of the more lipophilic 2,6-dimethylpyridine moiety will likely decrease its aqueous solubility compared to unsubstituted piperazine. The compound is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and ethyl acetate, which are often used in its synthesis and purification. The formation of salts, such as the dihydrochloride salt, can significantly enhance its aqueous solubility.[6]

Synthesis and Reactivity

The synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in heterocyclic chemistry involves the displacement of a leaving group on the pyridine ring by a nucleophile, in this case, the piperazine.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The logical precursor for this synthesis is a 4-halo-2,6-dimethylpyridine, such as 4-chloro-2,6-dimethylpyridine, and piperazine. The reaction proceeds by the attack of the secondary amine of piperazine on the electron-deficient carbon at the 4-position of the pyridine ring. The presence of the nitrogen atom in the pyridine ring activates the para position towards nucleophilic attack.

Caption: General synthetic scheme for 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2,6-dimethylpyridine (1 equivalent) and an excess of piperazine (3-5 equivalents). The use of excess piperazine serves as both the nucleophile and a basic scavenger for the hydrochloric acid generated during the reaction.

-

Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Alternatively, the reaction can be run neat if the piperazine is molten.

-

-

Step 2: Reaction Conditions

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used and the reactivity of the starting materials.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 4-chloro-2,6-dimethylpyridine is consumed.

-

-

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine to remove excess piperazine and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 1-(2,6-Dimethylpyridin-4-yl)piperazine.

-

Reactivity Profile

The reactivity of 1-(2,6-Dimethylpyridin-4-yl)piperazine is primarily dictated by the presence of the secondary amine in the piperazine ring. This nitrogen atom is nucleophilic and can participate in a variety of chemical transformations.

-

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or arylated through reactions like the Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the N-4 position of the piperazine ring, providing a facile route to a library of derivatives.

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will yield the corresponding amides.

-

Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to form N-substituted derivatives.

Spectroscopic Characterization

While specific experimental spectra for 1-(2,6-Dimethylpyridin-4-yl)piperazine are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted)

-

Pyridine Protons: A singlet corresponding to the two equivalent protons on the pyridine ring (at the 3 and 5 positions) is expected.

-

Pyridine Methyl Protons: A singlet for the six equivalent protons of the two methyl groups on the pyridine ring.

-

Piperazine Protons: Two multiplets, each integrating to four protons, are anticipated for the methylene groups of the piperazine ring. The protons on the carbons adjacent to the pyridine ring will likely appear at a different chemical shift than those adjacent to the secondary amine.

-

N-H Proton: A broad singlet for the proton on the secondary amine of the piperazine ring.

13C NMR Spectroscopy (Predicted)

-

Pyridine Carbons: Signals for the substituted and unsubstituted carbons of the pyridine ring are expected in the aromatic region.

-

Pyridine Methyl Carbons: A signal for the methyl carbons.

-

Piperazine Carbons: Two distinct signals for the methylene carbons of the piperazine ring.

Mass Spectrometry (Predicted)

In mass spectrometry, 1-(2,6-Dimethylpyridin-4-yl)piperazine is expected to show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+. Common fragmentation patterns for piperazine-containing compounds involve cleavage of the C-N bonds within the piperazine ring.

Applications in Drug Discovery and Development

The 1-(pyridyl)piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7] These compounds have shown a wide range of biological activities, including but not limited to, antipsychotic, antidepressant, and anticancer effects. The specific substitution pattern of 1-(2,6-Dimethylpyridin-4-yl)piperazine offers a unique three-dimensional arrangement of functional groups that can be explored for interactions with various biological targets. The secondary amine provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening.

Conclusion

1-(2,6-Dimethylpyridin-4-yl)piperazine is a versatile heterocyclic compound with a straightforward synthesis and a rich potential for chemical derivatization. Its combination of a substituted pyridine ring and a reactive piperazine moiety makes it an attractive building block for the development of novel molecules with potential therapeutic value. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity, which should serve as a valuable resource for researchers in the field.

References

-

Wikipedia. Piperazine. Available from: [Link]

- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949.

- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369505.

-

PubChem. 1-(2-Pyridyl)piperazine. Available from: [Link]

Sources

- 1. CAS:166954-07-0 FT-0765590 1-(2,6-dimethylpyridin-4-yl)piperazine Product Detail Information [finetechchem.com]

- 2. 1-(2,6-Dimethylpyridin-4-yl)piperazine | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2817518-44-6|1-(2,6-Dimethylpyridin-4-yl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Scientist's Guide to the Structure Elucidation of 1-(2,6-Dimethylpyridin-4-yl)piperazine

Introduction: A Molecule of Growing Interest

1-(2,6-Dimethylpyridin-4-yl)piperazine is a heterocyclic compound featuring a disubstituted pyridine ring linked to a piperazine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of both pyridine and piperazine cores in a wide array of pharmacologically active agents. Piperazine derivatives are known to exhibit a range of biological activities, including but not limited to antiviral, antibacterial, anticancer, and antifungal properties. The pyridine ring, a common scaffold in pharmaceuticals, further modulates the molecule's physicochemical properties and biological target interactions. A thorough and unambiguous structure elucidation of this compound is paramount for its application in research and development, ensuring the integrity of subsequent biological and pharmacological studies.

This in-depth technical guide provides a comprehensive framework for the structure elucidation of 1-(2,6-Dimethylpyridin-4-yl)piperazine, synthesizing foundational principles of analytical chemistry with practical, field-proven insights. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve a self-validating and authoritative structural assignment.

The Strategic Approach to Structure Elucidation: A Self-Validating Workflow

The definitive identification of a molecular structure is not achieved by a single analytical technique but rather by the convergence of evidence from multiple orthogonal methods. Our approach is designed as a self-validating system, where the data from each technique corroborates and refines the structural hypotheses derived from the others.

Figure 1: A comprehensive workflow for the synthesis, purification, and spectroscopic analysis leading to the definitive structure elucidation of 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine: A Plausible Synthetic Route

While various methods exist for the synthesis of piperazine derivatives, a common and effective approach involves the nucleophilic aromatic substitution (SNAr) of a suitably activated pyridine precursor with piperazine. For the synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine, a plausible route would involve the reaction of 4-chloro-2,6-dimethylpyridine with an excess of piperazine. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol: Synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine

-

Reaction Setup: To a solution of 4-chloro-2,6-dimethylpyridine (1.0 eq) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (3.0-5.0 eq).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into cold water. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) to a pH of >10 to ensure the product is in its free base form.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 1-(2,6-Dimethylpyridin-4-yl)piperazine, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Pyridine-H | ~6.5 - 7.0 | Singlet (s) | 2H | H-3, H-5 | Aromatic protons on the pyridine ring, appearing as a singlet due to symmetry. Their chemical shift is influenced by the electron-donating nature of the methyl and piperazine substituents. |

| Piperazine-H (N-aryl) | ~3.2 - 3.6 | Triplet (t) or Multiplet (m) | 4H | H-2', H-6' | Protons on the piperazine ring adjacent to the pyridine ring. Their chemical shift is deshielded due to the proximity of the aromatic ring. |

| Piperazine-H (N-H) | ~2.8 - 3.2 | Triplet (t) or Multiplet (m) | 4H | H-3', H-5' | Protons on the piperazine ring adjacent to the secondary amine. |

| Methyl-H | ~2.4 - 2.6 | Singlet (s) | 6H | -CH₃ | Protons of the two equivalent methyl groups on the pyridine ring. |

| NH | Variable | Broad Singlet (br s) | 1H | NH | The chemical shift of the N-H proton is concentration and solvent-dependent and may exchange with D₂O. |

Note: Chemical shifts are predicted based on literature values for similar compounds and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Pyridine-C (C-2, C-6) | ~155 - 160 | C-2, C-6 | Carbons bearing the methyl groups, deshielded by the nitrogen atom. |

| Pyridine-C (C-4) | ~150 - 155 | C-4 | Carbon attached to the piperazine nitrogen, significantly deshielded. |

| Pyridine-C (C-3, C-5) | ~105 - 115 | C-3, C-5 | Carbons adjacent to the point of substitution, shielded by the electron-donating groups. |

| Piperazine-C (N-aryl) | ~45 - 55 | C-2', C-6' | Carbons of the piperazine ring attached to the pyridine ring. |

| Piperazine-C (N-H) | ~40 - 50 | C-3', C-5' | Carbons of the piperazine ring adjacent to the secondary amine. |

| Methyl-C | ~20 - 25 | -CH₃ | Carbon of the methyl groups. |

Note: Chemical shifts are predicted based on analogous structures and established substituent effects.

2D NMR Spectroscopy for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): This experiment will confirm the connectivity of protons. We would expect to see correlations between the protons on adjacent carbons within the piperazine ring (H-2'/H-6' with H-3'/H-5').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

Predicted Mass Spectrum

-

Molecular Ion (M⁺∙): The molecular weight of 1-(2,6-Dimethylpyridin-4-yl)piperazine (C₁₁H₁₇N₃) is 191.27 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. The nominal mass spectrum would show a peak at m/z = 191.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily involving the piperazine ring and the bond connecting it to the pyridine ring.

Figure 2: Predicted major fragmentation pathways for 1-(2,6-Dimethylpyridin-4-yl)piperazine in mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile for ESI, or introduce as a volatile sample for EI).

-

Instrumentation:

-

ESI-MS: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Operate in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 192.

-

EI-MS: Introduce the sample into an electron ionization source. The resulting mass spectrum will show the molecular ion (M⁺∙) at m/z = 191 and its fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H stretch (piperazine secondary amine) |

| 2800 - 3000 | Medium to Strong | C-H stretch (aliphatic and aromatic) |

| ~1600, ~1560, ~1470 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1200 - 1300 | Medium | C-N stretching |

| 800 - 900 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The presence of the N-H stretch and the characteristic pyridine ring vibrations will provide strong evidence for the proposed structure.

Conclusion: A Unified Structural Narrative

The structure elucidation of 1-(2,6-Dimethylpyridin-4-yl)piperazine is a process of building a coherent and self-consistent narrative from multiple streams of analytical data. The predicted ¹H and ¹³C NMR spectra, supported by 2D NMR experiments, will establish the carbon-hydrogen framework and the connectivity of the pyridine and piperazine rings. Mass spectrometry will confirm the molecular formula and provide corroborating structural information through predictable fragmentation patterns. Finally, IR spectroscopy will rapidly confirm the presence of key functional groups. By integrating these techniques, researchers can achieve an unambiguous and authoritative structural assignment, providing a solid foundation for further investigation into the promising biological and pharmacological potential of this molecule.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Synthesis of piperazine derivatives. Organic Chemistry Portal. [Link]

-

Mass spectra of piperazine and its derivatives. NIST WebBook. [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,6-Dimethylpyridin-4-yl)piperazine

Abstract

1-(2,6-Dimethylpyridin-4-yl)piperazine is a heterocyclic compound featuring a substituted pyridine ring linked to a piperazine moiety. As with many novel chemical entities in drug discovery and development, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic profile, designing appropriate formulations, and ensuring analytical robustness. This guide provides a comprehensive framework for the systematic physicochemical characterization of this molecule. We delve into the core parameters—pKa, lipophilicity (LogP/LogD), solubility, stability, and spectral analysis—offering not just procedural steps but the underlying scientific rationale for each experimental choice. This document is designed to be a practical and authoritative resource, grounding its protocols in established analytical principles to ensure data integrity and reproducibility.

Introduction: The Importance of Foundational Characterization

The journey of a potential drug candidate from discovery to clinical application is underpinned by a deep understanding of its fundamental chemical and physical properties. For 1-(2,6-Dimethylpyridin-4-yl)piperazine, a molecule possessing both basic nitrogen centers (piperazine and pyridine) and lipophilic methyl groups, its behavior in biological systems is a direct consequence of its physicochemical profile. Properties such as ionization state (pKa), lipophilicity (LogD), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME). Furthermore, its stability profile is critical for formulation development and determining shelf-life.[1][2]

This guide presents a logical workflow for characterizing 1-(2,6-Dimethylpyridin-4-yl)piperazine, beginning with structural confirmation and proceeding through the key physicochemical assays.

Workflow for Comprehensive Physicochemical Characterization

Below is a conceptual workflow outlining the logical progression of experiments for a thorough characterization of the target molecule.

Caption: Logical workflow for the physicochemical characterization of a new chemical entity.

Identity, Purity, and Structural Confirmation

Before any physicochemical measurements are undertaken, the identity, structure, and purity of the compound must be unequivocally established.

Synthesis and Purification

The synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine can be achieved through nucleophilic aromatic substitution, reacting 4-chloro-2,6-dimethylpyridine with an excess of piperazine.[3] Purification is typically performed via column chromatography or recrystallization to achieve high purity, which is essential for accurate physicochemical measurements.

Spectral Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyridine ring, the aromatic protons on the pyridine ring, and the two sets of non-equivalent protons on the piperazine ring.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, corresponding to the pyridine and piperazine rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this basic compound. The high-resolution mass spectrum (HRMS) should confirm the molecular formula, C₁₁H₁₇N₃, by providing a mass-to-charge ratio (m/z) that matches the calculated exact mass (191.1422).[4]

Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for purity assessment.

-

Rationale: A gradient reverse-phase HPLC method using a C18 column is a common starting point for polar, basic compounds.[1] The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the aqueous phase can significantly improve peak shape for basic analytes.[1] Purity is determined by the area percentage of the main peak.

| Parameter | Typical Value/Condition |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Appearance | Expected to be a solid at room temperature.[4] |

| Purity Target | >95% for initial characterization, >99% for reference standard |

Ionization Constant (pKa) Determination

The pKa value dictates the extent of ionization at a given pH, which profoundly influences solubility, permeability, and receptor binding. 1-(2,6-Dimethylpyridin-4-yl)piperazine has three potential basic centers: the two nitrogen atoms of the piperazine ring and the nitrogen of the pyridine ring. Therefore, we expect to determine two or three pKa values.

Rationale for Method Selection

Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[5][6] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid, like HCl) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Detailed Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).[6] The solution should be blanketed with nitrogen to prevent interference from atmospheric CO₂.[7]

-

Titration: Calibrate a pH meter at the experimental temperature (e.g., 25 °C) using standard buffers.[7] Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve) or the peaks of the first derivative plot (ΔpH/ΔV vs. V).[6]

| Basic Center | Expected pKa Range | Rationale |

| Piperazine N4 (unsubstituted) | ~9.0 - 9.8 | The unsubstituted secondary amine of the piperazine ring is typically the most basic site. Piperazine itself has a pKa2 of 9.73.[8] |

| Piperazine N1 (substituted) | ~5.0 - 7.5 | The electron-withdrawing effect of the attached dimethyl-pyridine ring will reduce the basicity of this nitrogen compared to the unsubstituted N4. |

| Pyridine Nitrogen | ~3.0 - 5.0 | The basicity of pyridine (pKa ≈ 5.2) is reduced by the electron-donating methyl groups but also influenced by the substitution pattern. This is likely the least basic site. |

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is expressed as the partition coefficient (P) between an organic and an aqueous phase.

-

LogP: The logarithm of the partition coefficient of the neutral form of the molecule.

-

LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all forms of the molecule (neutral and ionized).[9] For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

Rationale for Method Selection

The traditional "shake-flask" method is direct but can be labor-intensive. A reverse-phase HPLC-based method is often preferred for its speed and smaller sample requirement. This method correlates the retention time of a compound on a C18 column with the known LogP values of a set of standards.

Detailed Experimental Protocol: HPLC-Based LogP/LogD

-

Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., a set of alkylphenones).

-

Chromatography: Run the standards and the test compound on a reverse-phase HPLC system (e.g., C18 column) under isocratic conditions with a mobile phase of varying methanol/water or acetonitrile/water ratios.

-

Calibration Curve: Plot the logarithm of the retention factor (k') for the standards against their known LogP values. This creates a linear calibration curve.

-

LogP Calculation: Determine the k' for 1-(2,6-Dimethylpyridin-4-yl)piperazine and use the calibration curve to calculate its LogP.

-

LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer at that pH. The measurement is then repeated. The relationship between LogD, LogP, and pKa is critical for understanding pH-dependent lipophilicity.[9]

Relationship between pKa, pH, and Lipophilicity (LogD)

The ionization state of the molecule, governed by its pKa values and the pH of the environment, directly impacts its partitioning behavior. This relationship can be visualized as follows.

Caption: Impact of pH and pKa on the distribution coefficient (LogD).

Aqueous Solubility

Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development. The solubility of this compound is expected to be highly pH-dependent due to its basic nature.

Rationale for Method Selection

The equilibrium shake-flask method is the most reliable for determining thermodynamic solubility. It involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Detailed Experimental Protocol: Equilibrium Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as the HPLC-UV method developed for purity assessment.[10]

-

Data Reporting: Report the solubility in mg/mL or µM at each specific pH.

Chemical Stability Profile

Understanding a compound's stability is crucial for defining storage conditions, formulation strategies, and shelf life. Forced degradation studies are performed to identify potential degradation pathways and develop a stability-indicating analytical method.[2]

Rationale and Conditions

The compound is subjected to stress conditions more severe than those it would typically encounter to accelerate degradation.[2] The piperazine ring's nitrogen atoms can be susceptible to oxidation, and the overall molecule's stability can be pH-dependent.[1][2]

Protocol for Forced Degradation Study

-

Stress Conditions: Expose solutions of the compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Photostability: Exposure to UV/Vis light as per ICH Q1B guidelines.

-

Thermal Stress: Heat the solid compound (e.g., at 80°C).

-

-

Analysis: Analyze the stressed samples at various time points using an HPLC method coupled with a mass spectrometer (LC-MS).

-

Evaluation:

-

Purity/Assay: Quantify the remaining parent compound.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak.

-

Mass Balance: Account for the parent compound and all degradation products.

-

Degradant Identification: Use the MS data to propose structures for any significant degradation products.[1]

-

| Stress Condition | Potential Degradation Pathway |

| Strong Acid/Base | Piperazine ring stability is generally high, but pH-dependent degradation is possible.[1][2] |

| **Oxidative (H₂O₂) ** | N-oxidation of the piperazine or pyridine nitrogen atoms.[2] |

| Photolytic (UV/Vis) | Photodegradation can occur in molecules with aromatic rings.[2] |

| Thermal | Solid-state thermal degradation. |

Conclusion

The systematic characterization outlined in this guide provides the essential physicochemical foundation for the development of 1-(2,6-Dimethylpyridin-4-yl)piperazine. By employing robust, validated methods for determining pKa, LogD, solubility, and stability, researchers can build a comprehensive data package. This data is indispensable for making informed decisions in medicinal chemistry optimization, preclinical development, and formulation design, ultimately enabling the rational progression of this compound towards its therapeutic potential.

References

- BenchChem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs. Technical Support Center.

- Le, T., & Fung, E. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 106-114.

- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.

- Journal of Analytical Toxicology. (2017). Stability of Synthetic Piperazines in Human Whole Blood.

- PubMed. (n.d.). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions.

- Saeeduddin, et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. REPORT.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.

- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Wikipedia. (n.d.). Piperazine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

- CymitQuimica. (n.d.). 1-(2,6-Dimethylpyridin-4-yl)piperazine.

- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(12), 8345-8357.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2,6-Dimethylpyridin-4-yl)piperazine | CymitQuimica [cymitquimica.com]

- 5. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Architectural Significance of the Pyridinylpiperazine Scaffold

An In-depth Technical Guide to 1-(2,6-Dimethylpyridin-4-yl)piperazine (CAS: 166954-07-0)

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The piperazine ring is one such "privileged scaffold," a versatile heterocyclic motif renowned for its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets.[1] When coupled with a pyridine ring—another fundamental heterocycle in drug design—the resulting pyridinylpiperazine core becomes a powerful platform for developing novel agents, particularly within neuropharmacology and oncology.[2][3]

This guide provides a comprehensive technical overview of a specific embodiment of this scaffold: 1-(2,6-Dimethylpyridin-4-yl)piperazine . We will dissect its synthesis, characterization, and potential biological relevance, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their discovery programs.

Core Molecular Identity and Physicochemical Profile

1-(2,6-Dimethylpyridin-4-yl)piperazine is a disubstituted piperazine derivative where one of the piperazine nitrogens is linked to the C4 position of a 2,6-dimethylpyridine (also known as 2,6-lutidine) ring. This specific arrangement of atoms imparts a unique set of electronic and steric properties that dictate its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 166954-07-0 | [4] |

| Molecular Formula | C₁₁H₁₇N₃ | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Form | Solid | [4] |

| LogP (Predicted) | 1.13 | [4] |

| Stereochemistry | Achiral | [4] |

Synthesis Strategy and Mechanistic Rationale

The construction of arylpiperazine derivatives is a well-established process in organic synthesis. The most direct and industrially scalable approach for 1-(2,6-Dimethylpyridin-4-yl)piperazine is a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Design: The pyridine ring, particularly when substituted with electron-withdrawing groups or when protonated, is susceptible to nucleophilic attack. However, the dimethyl groups at the 2 and 6 positions are electron-donating, which would typically deactivate the ring towards SNAr. Despite this, the reaction proceeds effectively from a halo-substituted precursor like 4-chloro-2,6-dimethylpyridine. The key is that the nitrogen of the piperazine acts as a potent nucleophile, and the reaction can be driven to completion under appropriate thermal conditions. Using a significant excess of piperazine serves a dual purpose: it acts as both the nucleophile and the base to neutralize the hydrochloric acid generated in situ, thereby driving the reaction equilibrium towards the product.

Caption: Synthetic workflow for 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Detailed Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for SNAr reactions involving pyridines and piperazines.[2]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2,6-dimethylpyridine (1.0 eq.).

-

Reagent Addition: Add anhydrous piperazine (5.0 eq.). The large excess is critical for the reasons outlined above. A high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, although in many cases, molten piperazine itself can serve as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Add 100 mL of deionized water. The product may precipitate as a solid. If it remains oily, proceed to extraction. c. Add 100 mL of dichloromethane (DCM) or ethyl acetate and transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with 50 mL portions of the organic solvent. e. Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and piperazine.

-

Purification: a. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final compound.

-

Final Product: The pure fractions are combined and concentrated to yield 1-(2,6-Dimethylpyridin-4-yl)piperazine as a solid.

Analytical Characterization and Quality Control

A self-validating protocol for identity and purity is non-negotiable in drug development. A combination of chromatographic and spectroscopic techniques is required to unambiguously confirm the structure and assess the purity of the synthesized compound.

Caption: Analytical workflow for structural and purity validation.

Standard Analytical Protocol: HPLC-UV

This method is designed for the analysis of piperazine-containing APIs and can be adapted for the title compound.[5]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[5]

-

Detection: UV detection at 254 nm or a suitable wavelength for the pyridine chromophore.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of diluent (e.g., 50:50 acetonitrile:water).

-

Injection Volume: 10 µL.

-

Analysis: The retention time provides a characteristic identifier, while the peak area percentage is used to quantify purity.

Biological Significance and Potential Applications

The 1-(Aryl)piperazine moiety is a cornerstone of many centrally acting drugs.[3] Its presence often confers affinity for monoaminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Many piperazine derivatives exhibit pharmacological activities including antipsychotic, antidepressant, and anxiolytic effects.[3][6]

Hypothesized Mechanism of Action: The nitrogen atoms of the piperazine ring are typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets. The dimethylpyridine portion provides a specific steric and electronic profile that can fine-tune binding selectivity and potency for different receptor subtypes. The overall structure is a potential modulator of neurotransmitter systems, making it a prime candidate for CNS drug discovery programs.[3][7]

Caption: Potential biological targets and therapeutic applications.

Potential Research Applications:

-

Lead Compound for CNS Disorders: This compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for various CNS targets.[8]

-

Oncology Research: The piperazine scaffold is increasingly recognized for its role in the development of anticancer agents, targeting various pathways.[9][10] Screening this compound against a panel of cancer cell lines could reveal novel activities.

-

Fragment-Based Drug Design: As a "privileged fragment," it can be used in fragment-based screening to identify initial hits for complex biological targets.

Concluding Remarks and Future Directions

1-(2,6-Dimethylpyridin-4-yl)piperazine (CAS: 166954-07-0) is more than a mere chemical entity; it is a strategically designed building block poised for application in advanced drug discovery. Its straightforward and scalable synthesis, combined with the proven therapeutic relevance of its core scaffold, makes it an attractive candidate for high-throughput screening and lead optimization campaigns.

Future research should focus on a systematic biological evaluation, including:

-

In Vitro Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors (e.g., via a contract research organization) to identify primary targets.

-

ADMET Profiling: Early-stage assessment of its absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.

-

Analog Synthesis: Systematic modification of the dimethylpyridine and piperazine rings to build a robust SAR profile, guiding the development of next-generation compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for unlocking the potential of this versatile molecule. By understanding its synthesis, characterization, and theoretical biological context, researchers are well-equipped to integrate 1-(2,6-Dimethylpyridin-4-yl)piperazine into their discovery workflows.

References

-

Wikipedia. Piperazine. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364716. [Link]

-

Preprints.org. Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

PubChem - NIH. Piperazine. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

chemeurope.com. Piperazine. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

OPUS at UTS. Analytical Methods. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

PubMed. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. [Link]

-

PubMed Central. Piperazine skeleton in the structural modification of natural products: a review. [Link]

-

Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

-

PubChem - NIH. 4-Chloro-2,6-dimethylpyridine. [Link]

-

ResearchGate. Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. [Link]

-

Chemdad. 4-Chloro-2,6-dimethylpyridine. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. You are being redirected... [hit2lead.com]

- 5. jocpr.com [jocpr.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Evaluation of 1-(2,6-Dimethylpyridin-4-yl)piperazine: A Candidate for Novel Therapeutics

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing bioavailability and therapeutic efficacy. When incorporated into a pyridinylpiperazine structure, the resulting molecule gains access to a diverse range of biological targets, particularly within the central nervous system (CNS) and in oncology. This guide focuses on 1-(2,6-Dimethylpyridin-4-yl)piperazine , a specific yet underexplored member of this promising class of compounds. While direct biological data for this molecule is sparse in current literature, its structural motifs suggest a strong potential for a range of pharmacological activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the synthesis, characterization, and biological evaluation of 1-(2,6-Dimethylpyridin-4-yl)piperazine and its analogs. By leveraging established protocols and drawing insights from structurally related compounds, we present a roadmap for unlocking the therapeutic potential of this novel chemical entity.

Chemical Properties and Synthesis

1-(2,6-Dimethylpyridin-4-yl)piperazine (CAS: 166954-07-0) possesses a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .[1][2] The structure features a piperazine ring linked to a 2,6-dimethyl-substituted pyridine ring at the 4-position. The dimethyl substitution on the pyridine ring can influence the molecule's steric and electronic properties, potentially affecting its binding affinity and selectivity for biological targets.

A general synthetic approach for pyridinylpiperazines involves the nucleophilic aromatic substitution reaction between a suitably substituted chloropyridine and piperazine.[3] For the synthesis of 1-(2,6-Dimethylpyridin-4-yl)piperazine, a common method would be the reaction of 4-chloro-2,6-dimethylpyridine with an excess of piperazine under reflux conditions, often in the presence of a base to neutralize the HCl generated.[3]

Predicted Biological Activities and Rationale for Investigation

Based on the extensive research into the broader family of pyridinylpiperazine derivatives, we can hypothesize several promising avenues for the biological activity of 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Central Nervous System (CNS) Activity

Pyridinylpiperazine derivatives are well-documented for their interactions with various CNS receptors, particularly dopamine and serotonin receptors.[4] This makes them attractive candidates for the development of antipsychotic, antidepressant, and anxiolytic agents.[5]

-

Dopamine Receptor Antagonism: Many antipsychotic drugs feature a piperazine moiety that targets D₂ dopamine receptors. The pyridinylpiperazine scaffold can be designed to exhibit high affinity and selectivity for different dopamine receptor subtypes.

-

Serotonin Receptor Modulation: Arylpiperazines are known to interact with serotonin receptors, such as 5-HT₁A and 5-HT₂A, which are implicated in the pathophysiology of depression and anxiety.[4]

Anticancer Potential

The piperazine ring is a common feature in a number of approved anticancer drugs.[6] Derivatives of pyridinylpiperazine have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Recent studies have highlighted the potential of pyridylpiperazine hybrids as potent enzyme inhibitors. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown significant urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[3][7]

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the biological activity of 1-(2,6-Dimethylpyridin-4-yl)piperazine, a tiered approach is recommended, starting with in vitro screening and progressing to in vivo models for promising activities.

Caption: Proposed workflow for the biological evaluation of 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., a panel representing different cancer types) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(2,6-Dimethylpyridin-4-yl)piperazine in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

In Vitro CNS Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for specific receptors.[4][10]

Protocol for Dopamine D₂ Receptor Binding:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D₂ receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone), and varying concentrations of 1-(2,6-Dimethylpyridin-4-yl)piperazine.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

A similar protocol can be adapted for serotonin receptors (e.g., 5-HT₁A and 5-HT₂A) using appropriate radioligands.[10]

In Vivo Assessment of CNS Activity: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[11][12]

Protocol:

-

Acclimation: Allow mice or rats to acclimate to the testing room for at least 30 minutes before the experiment.

-

Compound Administration: Administer 1-(2,6-Dimethylpyridin-4-yl)piperazine or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Test Procedure: After a specified pretreatment time, place the animal in the center of an open field arena (a square box with walls).

-

Data Collection: Record the animal's activity for a set period (e.g., 10-15 minutes) using an automated tracking system or by manual scoring. Parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Data Analysis: Analyze the data to assess changes in locomotor activity and anxiety-like behavior.

In Vivo Assessment of Antidepressant-like Activity: Forced Swim Test

The forced swim test is a common behavioral assay to screen for antidepressant-like effects.[6][13]

Protocol:

-

Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Compound Administration: Administer the test compound or vehicle control as in the open field test.

-

Test Procedure: Gently place the animal into the water cylinder for a 6-minute session.

-

Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility (floating with minimal movements to keep the head above water).

-

Data Analysis: A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.

Data Presentation: Hypothetical Results

The following tables illustrate how data from the proposed experiments could be presented.

Table 1: In Vitro Cytotoxicity of 1-(2,6-Dimethylpyridin-4-yl)piperazine

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | > 100 |

| A549 | Lung | 85.3 |

| HeLa | Cervical | 92.1 |

| PC-3 | Prostate | 78.5 |

Table 2: CNS Receptor Binding Affinity of 1-(2,6-Dimethylpyridin-4-yl)piperazine

| Receptor | Radioligand | Kᵢ (nM) |

| Dopamine D₂ | [³H]-Spiperone | 25.4 |

| Serotonin 5-HT₁A | [³H]-8-OH-DPAT | 150.2 |

| Serotonin 5-HT₂A | [³H]-Ketanserin | 8.9 |

Signaling Pathway Visualization

Should 1-(2,6-Dimethylpyridin-4-yl)piperazine demonstrate significant activity at D₂ and 5-HT₂A receptors, its potential mechanism of action could involve the modulation of downstream signaling pathways.

Caption: Potential signaling pathways modulated by 1-(2,6-Dimethylpyridin-4-yl)piperazine.

Conclusion

While 1-(2,6-Dimethylpyridin-4-yl)piperazine remains a largely uncharacterized molecule, its pyridinylpiperazine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a comprehensive and systematic approach to elucidating its biological activities, from initial in vitro screening to in vivo validation. The potential for this compound to interact with key CNS receptors or exhibit anticancer properties warrants a thorough investigation. The methodologies and insights provided herein are intended to empower researchers to unlock the therapeutic promise of this and other novel piperazine derivatives.

References

- Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701.

-

Wikipedia contributors. (2023). Pyrimidinylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

- Can, A., Dao, D. T., Arad, M., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.

- López-Muñoz, F., & Alamo, C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-609.

-

Wikipedia contributors. (2023). Pyridinylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

- Rauf, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1356789.

- Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1083-1090.

- Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

- van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 16(5-6), 343-357.

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

ResearchSOP. (2022). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. Retrieved from [Link]

- Sestakova, N., Puzserova, A., & Kluknavsky, M. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103.

- Al-Salahi, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944.

- Rauf, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.

- Wang, S., et al. (2020). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 11(10), 1185-1196.

-

Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

- Rauf, A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1356789.

-

Protocols.io. (2024). Open field test for mice. Retrieved from [Link]

- Begam, B., Singh, K., & Rahman, M. A. (2016). Synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3&4), 147-153.

Sources

- 1. CAS:166954-07-0 FT-0765590 1-(2,6-dimethylpyridin-4-yl)piperazine Product Detail Information [finetechchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. researchgate.net [researchgate.net]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

1-(2,6-Dimethylpyridin-4-yl)piperazine mechanism of action

Beginning Investigations

I'm starting a deep dive into the 1-(2,6-Dimethylpyridin-4-yl)piperazine compound. My first step involves extensive Google searches to unearth information on its mechanism of action. I'm focusing on its molecular targets, signaling pathways, and any relevant studies that exist. The aim is to thoroughly analyze the results.

Expanding the Scope